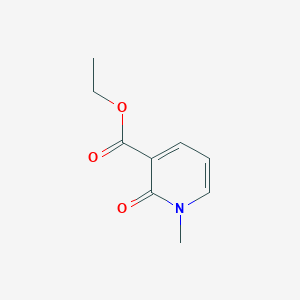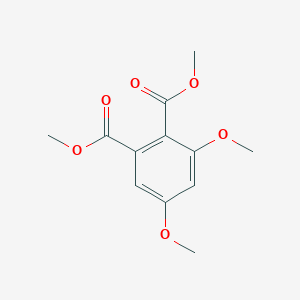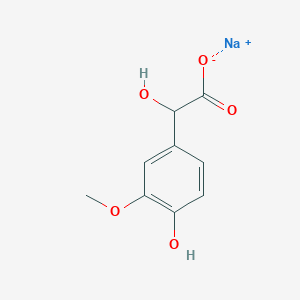
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the 5th position, two methoxy groups at the 7th and 8th positions, and a dihydronaphthalenone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 5th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy groups are introduced at the 7th and 8th positions through nucleophilic substitution reactions using methanol and a strong base.
Reduction: The dihydronaphthalenone core is formed by reducing the naphthalene ring using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of fully saturated naphthalenone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated naphthalenone derivatives.
Substitution: Various substituted naphthalenone derivatives depending on the nucleophile used.
科学研究应用
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-Fluoro-7,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with hydroxyl groups instead of methoxy groups.
5-Chloro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
7,8-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom.
Uniqueness
5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, while the methoxy groups influence its solubility and interaction with biological targets.
属性
CAS 编号 |
140377-92-0 |
|---|---|
分子式 |
C12H13FO3 |
分子量 |
224.23 g/mol |
IUPAC 名称 |
5-fluoro-7,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13FO3/c1-15-10-6-8(13)7-4-3-5-9(14)11(7)12(10)16-2/h6H,3-5H2,1-2H3 |
InChI 键 |
UVWCXSFRGNXNGL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C2CCCC(=O)C2=C1OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)
![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)










